molecular formula C6H7N7 B12631153 3-(2H-tetrazol-5-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

3-(2H-tetrazol-5-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

Cat. No.: B12631153
M. Wt: 177.17 g/mol
InChI Key: JGGJZZYCNBFELP-UHFFFAOYSA-N
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Description

3-(2H-tetrazol-5-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is a heterocyclic compound that combines the structural features of both tetrazole and pyrazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the tetrazole ring imparts unique electronic properties, making it a versatile building block for the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-tetrazol-5-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with a tetrazole precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(2H-tetrazol-5-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can produce various substituted tetrazole derivatives .

Scientific Research Applications

3-(2H-tetrazol-5-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2H-tetrazol-5-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can form strong hydrogen bonds and coordinate with metal ions, enhancing its binding affinity to biological targets. This compound may inhibit enzymes or disrupt cellular processes by interacting with key proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2H-tetrazol-5-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is unique due to its combination of tetrazole and pyrazole rings, providing a distinct electronic structure and reactivity profile. This dual-ring system enhances its versatility in various chemical reactions and applications, making it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C6H7N7

Molecular Weight

177.17 g/mol

IUPAC Name

3-(2H-tetrazol-5-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

InChI

InChI=1S/C6H7N7/c1-3-4(2-7-1)8-9-5(3)6-10-12-13-11-6/h7H,1-2H2,(H,8,9)(H,10,11,12,13)

InChI Key

JGGJZZYCNBFELP-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)NN=C2C3=NNN=N3

Origin of Product

United States

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